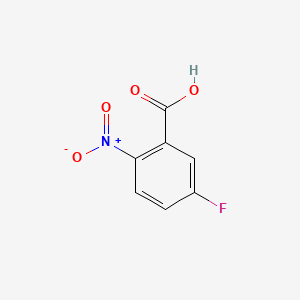

5-氟-2-硝基苯甲酸

概览

描述

Synthesis Analysis

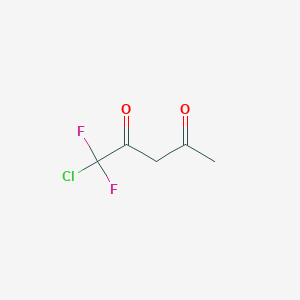

The synthesis of related fluorinated nitrobenzoic acid derivatives is described in several papers. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid is synthesized and used as a multireactive building block for the preparation of various heterocyclic compounds, including benzimidazoles and benzotriazoles, which are significant in drug discovery . Another synthesis process for 5-fluoro-2-nitrobenzotrifluoride is achieved using a continuous-flow millireactor system, which offers better control over impurities and higher process efficiency compared to traditional batch reactors . Additionally, a novel route for the synthesis of 5-nitrobenzoxazole derivatives starting from 2-fluoro-5-nitroaniline is reported, highlighting the use of solvent-free conditions and the efficiency of the process .

Molecular Structure Analysis

The molecular structure of related compounds is confirmed through various analytical techniques. Single-crystal X-ray diffraction is used to unambiguously confirm the structure of a series of fluorinated benzimidazole-substituted nitronyl nitroxides . Similarly, the structure of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene is confirmed by X-ray crystallography, along with NMR, elemental analysis, EI-MS, and FT-IR .

Chemical Reactions Analysis

The chemical reactivity of fluorinated nitrobenzoic acid derivatives is explored in the context of their use as intermediates in various reactions. For example, the reaction of 5-fluorobenzimidazolyl-2-thione with chloroacetic acid leads to the synthesis of thiazolo[3,2-a]benzimidazol-3(2-H)-ones, with studies on the orientation of cyclization . The reactivity of these compounds is influenced by their functional groups, which can participate in a variety of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated nitrobenzoic acid derivatives are characterized in several studies. The acidity and redox properties of a series of fluorinated benzimidazole-substituted nitronyl nitroxides are investigated, revealing that the introduction of fluorine atoms significantly enhances the acidity of the compounds . The supramolecular hydrogen-bonding patterns of 5-fluorouracil cocrystals are studied, demonstrating the importance of specific hydrogen-bond donor and acceptor groups in the design of pharmaceutical cocrystals . Additionally, the use of 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole as a fluorescent labeling reagent for amino acids in high-performance liquid chromatography is reported, indicating its utility in sensitive detection methods .

科研应用

1. 合成杂环化合物

5-氟-2-硝基苯甲酸被用于合成各种杂环化合物。研究表明,它在制备取代氮杂环化合物方面非常有效,包括苯并咪唑、苯并三唑、喹喙酮、苯并二氮杂二酮和琥珀酰亚胺。这些杂环化合物在药物发现中具有重要意义(Křupková等,2013)。

2. 荧光分析

5-氟-2-硝基苯甲酸用于荧光分析,特别是在开发检测氨基酸的测定方法中。其衍生物已被用作高效液相色谱法的前柱荧光标记试剂,用于氨基酸(如脯氨酸和羟脯氨酸)的分析,提高了灵敏度和检测能力(Watanabe & Imai, 1981)。

3. 固相合成

该化合物是固相合成方法中的关键反应物。例如,树脂结合的4-氟-3-硝基苯甲酸(一种密切相关的化合物)已被用于制备多取代苯二氮杂二酮和1,5-苯二氮杂二酮。这些方法对于生成具有潜在治疗应用的化合物至关重要(Schwarz et al., 1998)。

4. 合成肽类似物

5-氟-2-硝基苯甲酸已与其他化合物结合在固相合成中,用于制备肽类似物。这些分子模拟肽的结构和功能,在治疗研究中非常重要(Jiang & Burgess,2002)。

5. 抗氧化活性测定

它已被用于开发新的光谱荧光法,用于估计各种生物样品的抗氧化活性。这种应用对于了解抗氧化剂在健康和疾病中的作用至关重要(Özyürek等,2012)。

6. 近红外荧光探测

5-氟-2-硝基苯甲酸已用于创建近红外荧光探针,用于检测和观察生物过程,例如细胞在缺氧应激下形成的氢多硫化物。这对医学和生物研究至关重要(Zhang et al., 2020)

Safety And Hazards

5-Fluoro-2-nitrobenzoic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

未来方向

5-Fluoro-2-nitrobenzoic acid is widely used as an intermediate in the synthesis and development of new active pharmaceutical ingredients (APIs) . It is an important intermediate for the synthesis of vasokinetic kinin antagonist, which is used to treat acute pain, neuropathic pain, and inflammatory pain symptoms . This continuous-flow synthesis strategy would be beneficial for the commercial manufacturing of fine chemicals and pharmaceutical intermediates with the involvement of nitration .

性质

IUPAC Name |

5-fluoro-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYZIXDKAPMFCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372049 | |

| Record name | 5-Fluoro-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-nitrobenzoic acid | |

CAS RN |

320-98-9 | |

| Record name | 5-Fluoro-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。